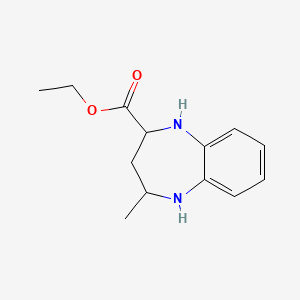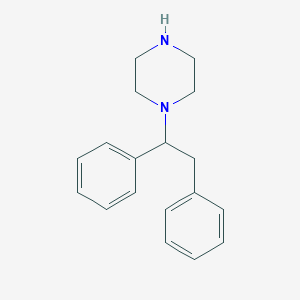
Erythromycin salnacedin anhydrous
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erythromycin salnacedin anhydrous is a macrolide antibiotic derived from erythromycin. It is known for its broad-spectrum antimicrobial activity, making it effective against a variety of bacterial infections. This compound is particularly valued for its ability to inhibit bacterial protein synthesis, thereby preventing the growth and proliferation of bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Erythromycin salnacedin anhydrous is typically synthesized through a series of chemical reactions starting from erythromycin. The process involves the modification of erythromycin’s structure to enhance its stability and efficacy. The synthetic route includes steps such as esterification, amidation, and cyclization under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves fermentation using the bacterium Saccharopolyspora erythraea. The fermentation process is followed by extraction and purification steps to isolate the desired compound. Advanced techniques such as membrane filtration and liquid-liquid extraction are employed to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Erythromycin salnacedin anhydrous undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Applications De Recherche Scientifique
Erythromycin salnacedin anhydrous has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying macrolide antibiotics and their chemical properties.
Biology: Employed in research on bacterial protein synthesis and resistance mechanisms.
Medicine: Investigated for its potential in treating various bacterial infections, including those resistant to other antibiotics.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems.
Mécanisme D'action
Erythromycin salnacedin anhydrous exerts its effects by binding to the 50S ribosomal subunit of susceptible bacteria. This binding inhibits the translocation of peptides during protein synthesis, effectively blocking bacterial growth. The compound targets the 23S ribosomal RNA within the 50S subunit, disrupting the elongation phase of protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Erythromycin A: The parent compound from which erythromycin salnacedin anhydrous is derived.
Roxithromycin: A semi-synthetic derivative of erythromycin with improved acid stability.
Clarithromycin: Another derivative with enhanced activity against certain bacterial strains.
Azithromycin: Known for its extended half-life and broader spectrum of activity.
Uniqueness
This compound is unique due to its enhanced stability and efficacy compared to its parent compound, erythromycin. Its structural modifications allow for better pharmacokinetic properties, making it a valuable antibiotic in clinical settings .
Propriétés
Numéro CAS |
87573-04-4 |
|---|---|
Formule moléculaire |
C49H80N2O18S |
Poids moléculaire |
1017.2 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-(2-hydroxybenzoyl)sulfanylpropanoic acid;(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C37H67NO13.C12H13NO5S/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;1-7(14)13-9(11(16)17)6-19-12(18)8-4-2-3-5-10(8)15/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2-5,9,15H,6H2,1H3,(H,13,14)(H,16,17)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;9-/m10/s1 |
Clé InChI |
CEKAAZRHRXXWDX-CQWDQVLCSA-N |
SMILES isomérique |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CC(=O)N[C@@H](CSC(=O)C1=CC=CC=C1O)C(=O)O |
SMILES canonique |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CC(=O)NC(CSC(=O)C1=CC=CC=C1O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine](/img/structure/B3064139.png)





